An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropylamine HCl
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride (HCl). This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] This document consolidates available data on its chemical structure, physicochemical properties, synthesis, spectral analysis, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in their work with this important chemical entity.
Chemical Identity and Physical Properties
2-(4-Chlorophenyl)-2-methylpropylamine HCl is a hydrochloride salt of a primary amine. Its chemical structure features a chlorophenyl group and a gem-dimethyl group attached to the carbon atom adjacent to the aminopropyl chain.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride | N/A |
| CAS Number | 1002557-04-1 | [2][3] |
| Molecular Formula | C₁₀H₁₅Cl₂N | [2][3] |
| Molecular Weight | 220.1 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not explicitly reported. Related compounds have a wide range of melting points. | N/A |
| Boiling Point | Not explicitly reported. | N/A |
| Solubility | Soluble in water (as a hydrochloride salt). | General chemical knowledge |
| pKa | Not explicitly reported. Expected to be in the range of primary amine hydrochlorides. | General chemical knowledge |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous reactions found in the literature. A common approach to synthesizing similar structures involves a multi-step process.
A potential synthetic pathway could involve the following key transformations:
Figure 1: A conceptual synthetic pathway for 2-(4-Chlorophenyl)-2-methylpropylamine HCl.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common organic synthesis techniques. This is not a validated protocol and should be adapted and optimized by qualified chemists.
Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile
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Start with a suitable precursor derived from 4-chlorotoluene.
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Introduce a cyano group to form the propanenitrile intermediate. This could potentially be achieved through reactions such as the alkylation of a benzylic carbanion with a suitable electrophile, followed by cyanation.
Step 2: Reduction of the Nitrile to the Primary Amine
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The nitrile intermediate is then reduced to the corresponding primary amine, 2-(4-chlorophenyl)-2-methylpropylamine.
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Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney nickel.
Step 3: Formation of the Hydrochloride Salt
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The free base of the amine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).
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A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 2-(4-Chlorophenyl)-2-methylpropylamine HCl.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the chlorophenyl ring (multiplets).- Singlet for the two methyl groups.- Methylene protons adjacent to the amine group (singlet or AB quartet).- Broad singlet for the amine protons (-NH₃⁺). |
| ¹³C NMR | - Aromatic carbons with distinct signals for the carbon bearing the chlorine and the quaternary carbon.- Quaternary carbon attached to the gem-dimethyl groups.- Methyl carbons.- Methylene carbon. |
| IR Spectroscopy | - N-H stretching vibrations of the ammonium salt (broad band, ~3000 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- Aromatic C=C stretching bands.- C-N stretching.- C-Cl stretching. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) may be weak or absent.- Fragmentation pattern likely to show loss of the amine group and cleavage of the propyl chain. Common fragments would include the chlorobenzyl cation and fragments arising from the propylamino moiety. |
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of 2-(4-Chlorophenyl)-2-methylpropylamine HCl. A validated method would be crucial for quality control in a pharmaceutical setting.
Figure 2: A general workflow for the HPLC analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl.
Pharmacological Considerations (Inferred)
While specific pharmacological data for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is scarce, its structural similarity to other known central nervous system (CNS) active agents suggests potential interactions with various neurotransmitter systems. The chlorophenylpropylamine scaffold is present in a number of compounds with known biological activity.
Potential areas of pharmacological interest could include:
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Monoamine Reuptake Inhibition: The phenethylamine backbone is a common feature in compounds that inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
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Receptor Binding: The molecule may exhibit affinity for various CNS receptors.
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Enzyme Inhibition: Some amine-containing compounds are known to interact with enzymes involved in neurotransmitter metabolism.
It is critical to note that these are speculative considerations based on structural analogy. Rigorous pharmacological testing is required to determine the specific biological activity of this compound.
Safety and Handling
2-(4-Chlorophenyl)-2-methylpropylamine HCl is classified as a hazardous substance.
Hazard Statements:
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Harmful if swallowed.[2]
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Causes skin irritation.[2]
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Causes serious eye irritation.[2]
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May cause respiratory irritation.[2]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2-(4-Chlorophenyl)-2-methylpropylamine HCl is a valuable chemical intermediate with significant potential in the development of new therapeutics, particularly for CNS disorders. This guide has summarized the currently available information on its chemical and physical properties, synthesis, analysis, and safety. Further experimental investigation is necessary to fully characterize this compound, including the determination of its precise physical constants, detailed spectroscopic analysis, and a comprehensive evaluation of its pharmacological profile.
References
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MySkinRecipes. 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride. [Online] Available at: [Link]
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P212121 Store. 2-(4-Chlorophenyl)-2-methylpropylamine HCl. [Online] Available at: [Link]
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PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Online] Available at: [Link]
